

(rac)-Indapamide-d3: A Technical Guide to Synthesis and Characterization

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Compound of Interest		
Compound Name:	(rac)-Indapamide-d3	
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This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of **(rac)-Indapamide-d3**, a deuterated analog of the antihypertensive drug Indapamide. This isotopically labeled compound serves as a crucial internal standard for pharmacokinetic and bioequivalence studies, enabling precise quantification of Indapamide in biological matrices.

Introduction

(rac)-Indapamide-d3 is a stable isotope-labeled version of Indapamide where three hydrogen atoms on the methyl group of the indoline ring are replaced with deuterium atoms.[1][2] This substitution results in a molecule with a higher mass, allowing it to be distinguished from the unlabeled drug by mass spectrometry.[3] The similar physicochemical properties and chromatographic behavior to the parent drug make it an ideal internal standard for bioanalytical methods.[4]

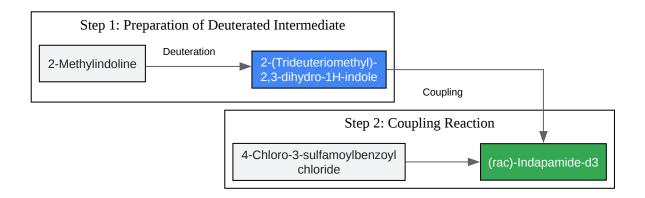
Synthesis of (rac)-Indapamide-d3

The synthesis of **(rac)-Indapamide-d3** follows a similar pathway to the non-labeled compound, primarily involving the coupling of a deuterated indoline precursor with a sulfamoyl benzoyl chloride derivative.

Proposed Synthetic Pathway



The key to the synthesis is the preparation of the deuterated intermediate, 2-(trideuteriomethyl)-2,3-dihydro-1H-indole. This is followed by its reaction with 4-chloro-3-sulfamoylbenzoyl chloride to yield the final product.



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Caption: Proposed synthetic pathway for **(rac)-Indapamide-d3**.

Experimental Protocol

While a specific, detailed protocol for the synthesis of **(rac)-Indapamide-d3** is not publicly available, the following is a proposed method based on established synthetic routes for Indapamide.

Step 1: Synthesis of 1-Amino-2-(trideuteriomethyl)-2,3-dihydro-1H-indole

A detailed protocol for the synthesis of the deuterated 2-methylindoline precursor is not readily found in the public domain. However, general methods for deuterium labeling can be employed. One possible approach involves the reduction of a suitable precursor with a deuterium source.

Step 2: Coupling with 4-Chloro-3-sulfamoylbenzoyl chloride

• Dissolve 1-amino-2-(trideuteriomethyl)-2,3-dihydro-1H-indole in a suitable aprotic solvent (e.g., tetrahydrofuran).



- Add a non-nucleophilic base, such as triethylamine, to the solution.
- Slowly add a solution of 4-chloro-3-sulfamoylbenzoyl chloride in the same solvent to the reaction mixture at a controlled temperature (e.g., 0-5 °C).
- Allow the reaction to proceed at room temperature for several hours while monitoring its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude **(rac)-Indapamide-d3** can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization of (rac)-Indapamide-d3

The successful synthesis of **(rac)-Indapamide-d3** is confirmed through various analytical techniques.

Physicochemical Properties



Property	Value
Chemical Formula	C16H13D3CIN3O3S
Molecular Weight	368.88 g/mol
Appearance	White to off-white solid
Solubility	Soluble in methanol, ethanol, and acetone; sparingly soluble in water.
Melting Point	Expected to be similar to Indapamide (160-162 °C)

Spectroscopic and Chromatographic Analysis

The following table summarizes the key analytical techniques used for the characterization of **(rac)-Indapamide-d3**.

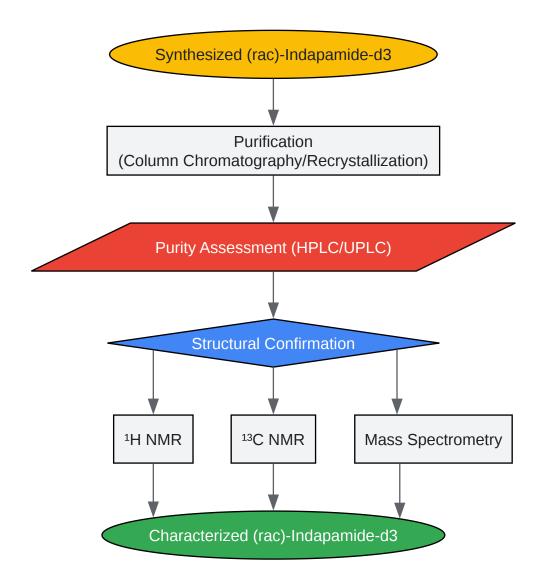


Technique	Expected Observations
¹ H NMR	The spectrum will be similar to that of Indapamide, with the notable absence of the signal corresponding to the methyl protons (a singlet typically around 1.4 ppm). The integration of the remaining proton signals will be consistent with the structure.
¹³ C NMR	The spectrum will be very similar to that of Indapamide. The carbon of the deuterated methyl group will show a characteristic multiplet due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated analog.
Mass Spectrometry (MS)	The mass spectrum will show a molecular ion peak (or a protonated molecule [M+H]+ in ESI-MS) at an m/z value that is 3 units higher than that of unlabeled Indapamide, confirming the incorporation of three deuterium atoms.
HPLC/UPLC	The retention time of (rac)-Indapamide-d3 is expected to be nearly identical to that of unlabeled Indapamide under reversed-phase chromatographic conditions, which is a critical characteristic for its use as an internal standard. [4] The purity of the compound can be determined by measuring the peak area percentage.

Analytical Workflow

The general workflow for the characterization of synthesized **(rac)-Indapamide-d3** is outlined below.





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Caption: General workflow for the characterization of (rac)-Indapamide-d3.

Conclusion

This technical guide outlines the fundamental aspects of the synthesis and characterization of **(rac)-Indapamide-d3**. While a detailed, publicly available synthetic protocol is elusive, a robust synthesis can be developed by adapting established methods for Indapamide, utilizing the deuterated intermediate 2-(trideuteriomethyl)-2,3-dihydro-1H-indole. Comprehensive characterization using a combination of spectroscopic and chromatographic techniques is essential to confirm the identity, purity, and isotopic enrichment of the final product, ensuring its suitability as an internal standard in demanding bioanalytical applications.



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